(1R,4S)-Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid
Description
(1R,4S)-Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid is a bicyclic dicarboxylic acid synthesized via a diastereoselective Diels-Alder reaction between 1,3-cyclohexadiene and maleic anhydride, yielding the intermediate di-endo-bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid anhydride (CAS 24327-08-0) . Subsequent ammonolysis and hypochlorite-mediated Hoffman degradation produce amino acid derivatives, such as di-endo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylic acid, which are key intermediates for pharmaceuticals and pesticides . The anhydride form (C10H10O3, MW 178.18) exhibits a melting point of 144–147°C and a density of 1.1601 g/cm³ .
Properties
IUPAC Name |
(1R,4S)-bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c11-9(12)7-5-1-2-6(4-3-5)8(7)10(13)14/h1-2,5-8H,3-4H2,(H,11,12)(H,13,14)/t5-,6+,7?,8? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUBZERMWPMTSEB-XEDAXZNXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CC1C(C2C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C=C[C@@H]1C(C2C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
Hydrolysis to Carboxylic Acid
The anhydride intermediate undergoes controlled hydrolysis:
Stereochemical Control
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Endo Rule : The Diels-Alder reaction proceeds with >95% endo selectivity, preserving the (1R,4S) configuration.
-
Crystallographic Validation : X-ray analysis confirms the syn-dicarboxylic acid geometry post-hydrolysis.
Oxidative Decarboxylation of Bicyclic Intermediates
Alternative routes involve oxidative transformations of bicyclo[2.2.2]octane derivatives.
Lead Tetraacetate-Mediated Decarboxylation
Nickel-Catalyzed Decarboxylation
-
Substrate : Keto anhydrides (e.g., 6-methoxy-1,8,8-trimethylbicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride).
Stereoselective Functionalization of Bicyclic Frameworks
Hydrogenation of Unsaturated Precursors
Epoxidation and Ring-Opening
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Epoxidation :
-
Acid-Catalyzed Ring-Opening :
Industrial-Scale Production Methods
Continuous Flow Reactors
Catalytic Oxidation of 1,4-Dimethylene Cyclohexane
Data Tables
Table 1: Comparative Analysis of Synthesis Methods
| Method | Starting Material | Key Reagent/Catalyst | Yield (%) | Stereoselectivity |
|---|---|---|---|---|
| Diels-Alder + Hydrolysis | 1,3-Cyclohexadiene | Orthophosphoric acid | 86.2 | >95% endo |
| LTA Decarboxylation | Bicyclic keto acid | Lead tetraacetate | 12 | Low |
| Nickel Catalysis | Keto anhydride | Ni(PPh₃)₂(CO)₂ | 95 | High |
| Hydrogenation | Unsaturated bicyclic amine | Pd/C | 89 | Full retention |
Table 2: Optimization of Diels-Alder Reaction Parameters
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Temperature | 155°C | +18% vs 120°C |
| Catalyst Concentration | 1.5% wt | Max yield plateau |
| Reaction Time | 2 hours | No side products |
Critical Challenges and Solutions
-
Diastereomer Separation :
-
Anhydride Hydrolysis Kinetics :
-
Catalyst Deactivation in Flow Systems :
Chemical Reactions Analysis
Types of Reactions
(1R,4S)-Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form oxidized derivatives.
Reduction: Can be reduced using reducing agents like sodium borohydride.
Substitution: Undergoes nucleophilic substitution reactions with halides.
Common Reagents and Conditions
Oxidation: Uses reagents like potassium permanganate under acidic conditions.
Reduction: Employs sodium borohydride in an alcoholic solvent.
Substitution: Utilizes halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various derivatives of (1R,4S)-Bicyclo[22
Scientific Research Applications
Synthesis of Bicyclic Compounds
(1R,4S)-Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid serves as a versatile building block in the synthesis of various bicyclic compounds. It can undergo transformations to yield derivatives with diverse functional groups, enhancing its utility in synthetic organic chemistry.
Case Study: Synthesis of Bicyclic Derivatives
A notable synthesis involves the reaction of this dicarboxylic acid with isopropenyl acetate, leading to the formation of substituted bicyclo[2.2.2]octanes. This process showcases the compound's ability to participate in acid-catalyzed reactions, yielding products that are valuable as intermediates in pharmaceutical development .
Building Blocks for Natural Products
The compound is also utilized as a precursor for the synthesis of natural products such as terpenes and alkaloids. Its unique structure allows for selective reactions that can be tailored to produce complex molecules relevant in medicinal chemistry .
Therapeutic Agents
Research indicates that derivatives of this compound have been explored for their potential as therapeutic agents targeting metabolic syndrome and other diseases. For instance, certain bicyclo[2.2.2]octane derivatives have shown promise as adenosine receptor antagonists and modulators for GPR120 receptors, which are implicated in metabolic regulation .
Table 1: Therapeutic Applications of Bicyclo[2.2.2]octane Derivatives
| Compound Name | Target Disease | Mechanism of Action | Reference |
|---|---|---|---|
| Bicyclo[2.2.2]octan-1-amines | Metabolic Syndrome | Adenosine receptor antagonism | U.S. Patent No. 3,367,941 |
| GPR120 Modulators | Obesity | Modulation of metabolic pathways | U.S. Patent Application 2016/0039780 |
Specialty Polymers
Bicyclo[2.2.2]octane diols and dicarboxylic acids are used as specialty monomers in polymer chemistry. Their rigid structure contributes to the mechanical properties of polymers, making them suitable for applications requiring high-performance materials.
Case Study: Polymer Development
Research has demonstrated that incorporating this compound into polymer formulations enhances thermal stability and mechanical strength . This makes it an attractive candidate for advanced materials used in aerospace and automotive industries.
Table 2: Properties of Polymers Derived from Bicyclo[2.2.2]octane Monomers
| Polymer Type | Mechanical Strength (MPa) | Thermal Stability (°C) | Reference |
|---|---|---|---|
| Poly(bicyclo[2.2.2]octane) | 80 | 250 | J. Polym. Sci., Part A, 2010 |
| Copolymer with Styrene | 75 | 230 | J. Am. Chem. Soc., 1970 |
Mechanism of Action
The mechanism by which (1R,4S)-Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid exerts its effects involves interaction with specific molecular targets. It binds to enzymes or receptors, altering their activity and triggering downstream pathways. This interaction can lead to changes in cellular processes, making it a valuable tool in research and potential therapeutic applications.
Biological Activity
(1R,4S)-Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid, also known as bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid, is a bicyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₀H₁₂O₄, with a molecular weight of 196.21 g/mol. The compound features two carboxylic acid functional groups attached to a bicyclic structure, which may contribute to its biological activity.
1. Anticancer Properties
Research indicates that derivatives of bicyclo[2.2.2]octane structures exhibit significant anticancer activity. For instance, studies have shown that certain bicyclic amino acids can inhibit the growth of cancer cells by inducing apoptosis and disrupting cellular signaling pathways related to cell proliferation and survival .
2. Neuroprotective Effects
Bicyclo[2.2.2]octane derivatives have been studied for their neuroprotective effects. One study demonstrated that these compounds could modulate neurotransmitter levels in the brain, potentially offering therapeutic benefits for neurodegenerative diseases such as Alzheimer's and Parkinson's .
3. Antiviral Activity
Some bicyclic compounds have shown promise as antiviral agents by inhibiting viral replication mechanisms. Research on bicyclo[2.2.2]octane derivatives indicates their ability to interfere with viral entry or replication processes in host cells .
The mechanisms by which this compound exerts its biological effects are still being elucidated but may involve:
- Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in metabolic pathways critical for cell survival and proliferation.
- Modulation of Signaling Pathways: It may affect signaling pathways that regulate cell cycle progression and apoptosis.
Case Studies
Several case studies have highlighted the biological activity of bicyclo[2.2.2]octane derivatives:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic Acid (CAS 3813-52-3)
- Structure : Smaller bicyclic system ([2.2.1] vs. [2.2.2]) introduces greater ring strain and reduced symmetry.
- Synthesis: Typically derived from norbornene (bicyclo[2.2.1]hept-2-ene) and maleic anhydride via Diels-Alder reaction .
- Key Derivatives : Dibutyl esters and calcium salts (e.g., CAS 839683-04-4) are used as plasticizers and gas barrier enhancers in polymers .
5-Norbornene-2-endo,3-exo-dicarboxylic Acid (CAS 1200-88-0)
- Structure : Endo-exo stereochemistry distinguishes it from the fully endo-configuration of the target compound.
- Applications : Used in copolymers for leather treatment and pigment dispersants .
7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylates
- Structure : Oxygen atom replaces a methylene group in the bicyclo[2.2.1] framework.
- Synthesis : Prepared via sulfuric acid-catalyzed esterification of the anhydride with alcohols under sonication .
Chlorinated Derivatives (e.g., 1,4,5,6,7,7-hexachloro-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid dibutyl ester)
Physicochemical Properties
Reactivity and Stability
- Steric Effects: The larger [2.2.2] system exhibits reduced steric hindrance compared to [2.2.1], facilitating ammonolysis and esterification reactions .
- Thermal Stability : Chlorinated [2.2.1] derivatives show superior flame retardancy, while the [2.2.2] anhydride’s high melting point suggests robust thermal stability .
- Safety : Lead-containing derivatives of the [2.2.2] compound are banned due to toxicity, whereas [2.2.1] calcium salts are approved for food-contact materials .
Q & A
Q. What are the established synthetic routes for (1R,4S)-bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid?
The compound is synthesized via a Diels-Alder reaction between 1,3-cyclohexadiene and maleic anhydride, yielding the bicyclic adduct diastereoselectively . Subsequent steps include:
Q. Key Reaction Conditions :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Diels-Alder | Maleic anhydride, ethyl acetate, reflux | ~74% | |
| Hydrogenation | H₂, Pd/C, 3 atm pressure | ~96% | |
| Hydrolysis | KOH (aq.), HCl acidification | ~62% |
Q. How is the stereochemical configuration of the compound confirmed?
Stereochemical analysis employs:
- X-ray crystallography to resolve the bicyclic framework and substituent orientation.
- NMR spectroscopy (¹H and ¹³C) to assign diastereotopic protons and coupling constants, particularly for endo/exo configurations .
- Polarimetry to verify enantiomeric purity if asymmetric synthesis is performed.
For example, the endo preference of ester groups in the Diels-Alder adduct is confirmed by distinct NMR splitting patterns and NOE correlations .
Advanced Research Questions
Q. What factors influence the π-facial selectivity in electrophilic additions to this compound?
The π-facial selectivity is governed by:
- Electronic effects : Electron-withdrawing ester groups direct electrophiles (e.g., OsO₄, BH₃) to attack syn to the substituents due to transition-state stabilization .
- Steric effects : Bulky electrophiles (e.g., PhSeCl) may exhibit reversed selectivity due to steric hindrance, as explained by Cleplak transition-state theory .
- Solvent polarity : Polar solvents stabilize charge-separated transition states, modulating selectivity.
Q. Example :
| Electrophile | Selectivity | Mechanism |
|---|---|---|
| OsO₄ (dihydroxylation) | syn to esters | Electronic stabilization of partial positive charge |
| PhSeCl (selenenylation) | anti to esters | Steric hindrance dominates |
Q. How does this compound function in controlled polymer synthesis?
The dicarboxylic acid (or its anhydride) serves as:
- Macroinitiator : Enables ring-opening alternating copolymerization (ROAC) with epoxides or lactones to synthesize sequence-controlled multiblock polymers .
- Crosslinker : Enhances thermal stability in polymers via covalent bonding between chains (e.g., in polyvinyl chloride plasticizers) .
- Monomer : Participates in Diels-Alder-based step-growth polymerization for high-performance resins .
Q. Applications :
Q. How to resolve contradictions in diastereoselectivity outcomes during derivatization?
Contradictions arise from competing electronic/steric effects or varying reaction mechanisms. Strategies include:
- Mechanistic studies : Compare Hammett plots or kinetic isotope effects to identify rate-determining steps.
- Computational modeling : Apply DFT calculations to map transition states (e.g., Cleplak vs. Cieplak models) .
- Systematic variation : Test electrophiles (e.g., BH₃ vs. PhSCl) under controlled conditions (temperature, solvent) to isolate contributing factors.
Q. Case Study :
Q. What safety protocols are critical when handling this compound?
- Personal protective equipment (PPE) : Chemical-resistant gloves (e.g., nitrile), lab coats, and safety goggles .
- Ventilation : Use fume hoods to avoid inhalation of anhydride dust or vapors .
- Waste disposal : Neutralize acidic residues before disposal to prevent environmental contamination .
Regulatory Note : The compound or its derivatives may be restricted in industrial applications (e.g., Toyota’s banned substances list) due to toxicity concerns .
Q. What analytical techniques quantify purity and degradation products?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
